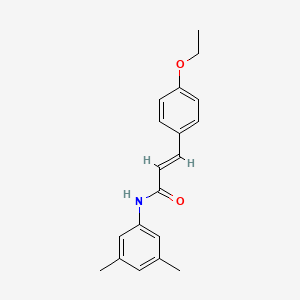![molecular formula C14H15N3O3 B2905023 1-{[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one CAS No. 1341025-35-1](/img/structure/B2905023.png)
1-{[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core linked to a 1,2,4-oxadiazole ring substituted with a 3-methoxyphenyl group
准备方法
The synthesis of 1-{[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the formation of the 1,2,4-oxadiazole ring through the cyclization of appropriate precursors, followed by the attachment of the pyrrolidin-2-one moiety. Key steps may involve:
Cyclization Reaction: Formation of the 1,2,4-oxadiazole ring from hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reaction: Attachment of the 3-methoxyphenyl group via Suzuki-Miyaura coupling, which involves the reaction of boronic acids with halides in the presence of a palladium catalyst.
Final Assembly: The pyrrolidin-2-one ring is introduced through nucleophilic substitution or other suitable reactions.
Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.
化学反应分析
1-{[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl group.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
科学研究应用
Medicinal Chemistry: It may serve as a scaffold for developing new pharmaceuticals due to its unique structural features and potential biological activity.
Materials Science: The compound’s heterocyclic structure could be useful in designing new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or ligand in studying biological pathways and interactions.
作用机制
The mechanism by which 1-{[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and methoxyphenyl group can contribute to these interactions by providing specific binding affinities and electronic properties .
相似化合物的比较
Similar compounds include other pyrrolidin-2-one derivatives and oxadiazole-containing molecules. For example:
Pyrrolidin-2-one Derivatives: These compounds often exhibit significant biological activity and are used in drug development.
Oxadiazole Derivatives: Known for their diverse applications in medicinal chemistry and materials science.
1-{[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one is unique due to the combination of these two moieties, which may confer distinct properties and applications compared to its individual components.
属性
IUPAC Name |
1-[[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-19-11-5-2-4-10(8-11)14-15-12(16-20-14)9-17-7-3-6-13(17)18/h2,4-5,8H,3,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPFFXWRBNVMRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NO2)CN3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((4-Ethoxyphenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2904941.png)



![1-ethyl-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2904947.png)



![Methyl 2-(7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B2904955.png)



![2-Chloro-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B2904962.png)
